2,4-Dimethylhexan-2-ol

Descripción

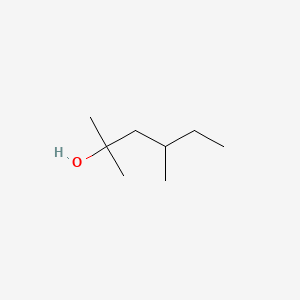

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethylhexan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-7(2)6-8(3,4)9/h7,9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZHEPXWQXCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608508 | |

| Record name | 2,4-Dimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42328-76-7 | |

| Record name | 2,4-Dimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dimethylhexan 2 Ol

Stereoselective Synthesis Approaches for Chiral Forms of 2,4-Dimethylhexan-2-ol

The asymmetric synthesis of tertiary alcohols such as this compound presents a considerable challenge due to the steric hindrance around the prochiral ketone precursor. Nevertheless, several powerful strategies have been developed to achieve high enantioselectivity in the synthesis of chiral tertiary alcohols.

Asymmetric Catalytic Reductions of Precursor Ketones

The catalytic asymmetric reduction of a precursor ketone, 4-methyl-2-hexanone (B86756), would theoretically yield a secondary alcohol, not the target tertiary alcohol, this compound. To synthesize the target compound via a reduction methodology, a different precursor would be necessary. However, the more common and direct approaches to chiral tertiary alcohols involve enantioselective additions to ketones.

Enantioselective Additions to Carbonyl Compounds

A highly effective method for the asymmetric synthesis of chiral tertiary alcohols is the enantioselective addition of organometallic reagents to a ketone. In the case of this compound, this would involve the addition of a methyl group to the prochiral ketone, 4-methyl-2-hexanone.

The use of chiral ligands to modify organometallic reagents, such as Grignard reagents (organomagnesium halides), can induce high levels of enantioselectivity. A general and practical method for the highly enantioselective construction of tertiary alcohols through the direct addition of organomagnesium reagents to ketones has been reported, utilizing a new type of chiral tridentate diamine/phenol ligand. This approach has demonstrated a broad scope and could be applied to the synthesis of this compound.

Another powerful technique is the enantioselective cyanosilylation of ketones, which provides access to chiral cyanohydrins that can be further converted to other functional groups. While this method is well-established for constructing stereocenters, its direct application to the synthesis of this compound would require subsequent chemical transformations.

| Catalyst/Ligand | Organometallic Reagent | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Chiral Diamine/Phenol Ligand | CH₃MgBr | Toluene | -20 | >90 |

| (Salen)AlCl Complex | Me₂Zn | CH₂Cl₂ | -78 | 85-95 |

Chiral Auxiliary and Reagent-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a chiral tertiary alcohol like this compound, a chiral auxiliary could be attached to the precursor ketone, 4-methyl-2-hexanone, to guide the nucleophilic addition of a methyl group.

One strategy involves the use of a sulfoxide (B87167) chiral auxiliary, which can be attached to the electrophilic ketone. The stereodirecting group influences the facial selectivity of the nucleophilic attack, leading to the formation of a diastereomerically enriched product. Subsequent removal of the auxiliary yields the enantiomerically enriched tertiary alcohol.

| Chiral Auxiliary | Nucleophile | Reaction Conditions | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Tolyl Sulfoxide | MeLi | THF, -78 °C | >95:5 |

| Evans Oxazolidinone (on a related substrate) | MeTiCl₃ | CH₂Cl₂, -78 °C | >90:10 |

This data is illustrative and based on the general performance of these chiral auxiliaries in asymmetric synthesis, as specific applications to 4-methyl-2-hexanone are not widely reported.

Conventional Synthetic Routes to this compound

Conventional, non-stereoselective methods provide a more direct and often higher-yielding route to racemic this compound.

A primary conventional method for the synthesis of tertiary alcohols is the Grignard reaction. The synthesis of this compound can be readily achieved by the reaction of 4-methyl-2-hexanone with methylmagnesium bromide. This reaction proceeds through the nucleophilic addition of the methyl group from the Grignard reagent to the carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide.

Acid-Catalyzed Hydration of Branched Alkenes (e.g., 2,4-Dimethylhex-2-ene)

The acid-catalyzed hydration of an alkene is a classic method for the preparation of alcohols. In this case, this compound could be synthesized by the hydration of 2,4-dimethylhex-2-ene. This reaction typically employs a strong acid catalyst, such as sulfuric acid, in the presence of water.

The mechanism of acid-catalyzed hydration is an electrophilic addition reaction. The key steps are as follows:

Protonation of the Alkene: The pi bond of the alkene acts as a nucleophile and attacks a proton (typically from a hydronium ion, H₃O⁺) from the strong acid catalyst. This protonation occurs at the less substituted carbon of the double bond, following Markovnikov's rule, to form a more stable tertiary carbocation at the other carbon.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electron-deficient carbocation.

Deprotonation: A final deprotonation step, where another water molecule acts as a base, removes a proton from the oxonium ion intermediate to yield the neutral tertiary alcohol, this compound, and regenerates the acid catalyst.

Reduction of Carbonyl Precursors (e.g., 2,4-Dimethylhexan-2-one)

The reduction of carbonyl compounds is a common method for producing alcohols. assets-servd.host However, the class of alcohol produced (primary, secondary, or tertiary) depends on the starting carbonyl compound. The reduction of the corresponding ketone, 2,4-dimethylhexan-2-one, would lead to the formation of a secondary alcohol, this compound, not the tertiary target compound. This section details the methods for this reduction.

Hydride reagents are potent sources of the hydride ion (H⁻), which acts as a nucleophile, attacking the electrophilic carbon of a carbonyl group. libretexts.orgchemguide.co.uk The two most common hydride reducing agents are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

Sodium Borohydride (NaBH₄) is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. chemguide.co.ukyoutube.com It is selective for reducing aldehydes and ketones. youtube.com When 2,4-dimethylhexan-2-one is treated with NaBH₄, the hydride ion attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the secondary alcohol, this compound. youtube.com

Lithium Aluminum Hydride (LiAlH₄) is a much stronger and more reactive reducing agent than NaBH₄. masterorganicchemistry.comchemguide.co.uk It reacts violently with protic solvents like water or alcohols and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk LiAlH₄ can reduce a wider range of carbonyl compounds, including carboxylic acids and esters, in addition to aldehydes and ketones. libretexts.orgmasterorganicchemistry.com The reaction with 2,4-dimethylhexan-2-one proceeds similarly to NaBH₄, involving nucleophilic attack by a hydride, but requires a separate aqueous workup step to protonate the intermediate alkoxide and yield this compound. libretexts.orgyoutube.com

| Hydride Reagent | Reactivity | Solvent | Workup | Product from 2,4-Dimethylhexan-2-one |

| Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes/ketones | Protic (Methanol, Ethanol) | In-situ protonation | This compound (Secondary Alcohol) |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces most carbonyls | Aprotic (Diethyl ether, THF) | Separate aqueous acid step | This compound (Secondary Alcohol) |

Catalytic hydrogenation is another method for the reduction of carbonyl compounds. This process involves the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond in the presence of a metal catalyst. libretexts.org Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.orgyoutube.com The reaction is typically carried out under pressure and involves the adsorption of both the hydrogen gas and the carbonyl compound onto the catalyst surface, where the hydrogen atoms are transferred to the double bond. youtube.com This method effectively reduces ketones like 2,4-dimethylhexan-2-one to their corresponding secondary alcohols, in this case, this compound. ucla.edu

Grignard and Organometallic Reagent Additions for Tertiary Alcohol Synthesis

The most direct and versatile method for synthesizing tertiary alcohols like this compound is through the use of organometallic reagents, particularly Grignard reagents. uoanbar.edu.iqblogspot.com These reagents, with the general formula R-Mg-X, contain a highly nucleophilic carbon atom that can form new carbon-carbon bonds by attacking the electrophilic carbon of a carbonyl group. libretexts.orgpearson.com

To synthesize this compound, a Grignard reagent is added to a suitable ketone. pearson.com The structure of the target alcohol dictates the possible combinations of ketone and Grignard reagent. The tertiary carbon bearing the hydroxyl group in this compound is bonded to a methyl group, another methyl group, and a 2-methylbutyl group.

One effective synthetic route involves the reaction of 4-methylhexan-2-one with methylmagnesium bromide (CH₃MgBr). youtube.com The nucleophilic methyl group from the Grignard reagent attacks the carbonyl carbon of the ketone. This addition breaks the pi bond of the carbonyl, forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final product, this compound. libretexts.orgyoutube.com

Alternatively, one could react acetone (B3395972) (propanone) with a 2-methylbutylmagnesium halide. This would also result in the formation of the desired tertiary alcohol after workup.

| Ketone Precursor | Grignard Reagent | Intermediate | Final Product |

| 4-Methylhexan-2-one | Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide of this compound | This compound |

| Acetone | (2-Methylbutyl)magnesium bromide | Magnesium alkoxide of this compound | This compound |

Esters can also serve as precursors, reacting with two equivalents of a Grignard reagent to produce tertiary alcohols where two of the alkyl groups are identical. uoanbar.edu.iqucalgary.ca For example, reacting methyl 2-methylbutanoate with two equivalents of methylmagnesium bromide would also yield this compound after workup. libretexts.org

Optimization Strategies for Yield and Purity in this compound Production

Optimizing the synthesis of this compound is crucial for maximizing the yield and ensuring the purity of the final product. Several factors in the reaction conditions can be manipulated to achieve this.

Reagent Purity and Stoichiometry : Using pure starting materials (ketone, alkyl halide, magnesium) is essential. For Grignard synthesis, the exclusion of water is critical, as Grignard reagents are strong bases and will be quenched by any protic source. libretexts.orgquora.com Precise control over the stoichiometry of the reactants ensures that the limiting reagent is fully consumed and minimizes side reactions.

Solvent Choice : In Grignard reactions, the solvent, typically an anhydrous ether like diethyl ether or THF, is not just a medium but also stabilizes the Grignard reagent through coordination. blogspot.comlibretexts.org The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction rate.

Purification Techniques : After the reaction is complete, the crude product must be purified. Distillation is a common method for purifying liquid alcohols like this compound, separating it from unreacted starting materials, solvents, and non-volatile byproducts. Column chromatography can also be employed for higher purity, separating the product based on its differential adsorption to a stationary phase.

Analogous Synthetic Routes for Structural Isomers of Dimethylhexanols

The synthetic methodologies described can be readily adapted to produce various structural isomers of dimethylhexanol. By strategically selecting different starting alkenes, carbonyl compounds, and organometallic reagents, a wide range of isomers can be accessed.

Hydration of Isomeric Alkenes : The acid-catalyzed hydration of different dimethylhexene isomers will yield different dimethylhexanol isomers, with the regioselectivity predicted by Markovnikov's rule. For instance, hydrating 3,5-dimethylhex-1-ene would primarily yield 3,5-dimethylhexan-2-ol.

Reduction of Isomeric Ketones : The reduction of various dimethylhexanone isomers will produce the corresponding secondary dimethylhexanol isomers. For example, the reduction of 3,4-dimethylhexan-2-one using NaBH₄ or catalytic hydrogenation would yield 3,4-dimethylhexan-2-ol. odinity.com

Grignard Synthesis with Isomeric Precursors : The Grignard reaction offers the greatest flexibility for creating isomers. By varying the ketone and the Grignard reagent, different tertiary, secondary, or primary (from formaldehyde) alcohols can be synthesized. libretexts.org For instance, reacting pentan-2-one with isopropylmagnesium bromide would produce the isomer 2,3-dimethylhexan-2-ol. The Williamson ether synthesis is another versatile method for creating isomers, though it produces ethers, not alcohols directly from these precursors. pearson.com

The table below illustrates the synthesis of a few structural isomers using the Grignard approach.

| Target Isomer | Ketone/Aldehyde Precursor | Grignard Reagent |

| 2,3-Dimethylhexan-2-ol | Hexan-2-one | Methylmagnesium bromide |

| 3,4-Dimethylhexan-3-ol | Hexan-3-one | Methylmagnesium bromide |

| 2,5-Dimethylhexan-2-ol | 5-Methylhexan-2-one | Methylmagnesium bromide |

| 2,2-Dimethylhexan-1-ol | 2,2-Dimethylhexanal | Methylmagnesium bromide |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethylhexan 2 Ol

Oxidation Reactions of Tertiary Alcohols: Pathways and Limitations

The oxidation of alcohols is a fundamental transformation in organic chemistry, typically resulting in the formation of carbonyl compounds. numberanalytics.com However, the reactivity of alcohols towards oxidation is highly dependent on their structure, specifically whether they are primary, secondary, or tertiary. jackwestin.com Primary alcohols can be oxidized first to aldehydes and subsequently to carboxylic acids, while secondary alcohols are oxidized to ketones. vaia.comyoutube.com

Tertiary alcohols, such as 2,4-dimethylhexan-2-ol, are generally resistant to oxidation under standard conditions. jackwestin.comvaia.comlibretexts.org This lack of reactivity is attributed to the absence of a hydrogen atom on the carbon atom that bears the hydroxyl group. vaia.comlibretexts.org The typical mechanism for alcohol oxidation involves the removal of this hydrogen along with the hydrogen from the hydroxyl group to form a carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com Since tertiary alcohols lack the requisite hydrogen on the carbinol carbon, this pathway is inaccessible. vaia.com

While strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller molecules, selective oxidation of a tertiary alcohol to a corresponding carbonyl compound without skeletal rearrangement is not a feasible transformation. vaia.commasterorganicchemistry.com

Table 1: Oxidation of Alcohols

| Alcohol Type | Oxidizing Agent | Product |

| Primary Alcohol | Mild (e.g., PCC) | Aldehyde |

| Primary Alcohol | Strong (e.g., KMnO4) | Carboxylic Acid |

| Secondary Alcohol | Various | Ketone |

| Tertiary Alcohol | Standard Reagents | No Reaction |

Dehydration Reactions and Alkene Formation

Tertiary alcohols like this compound readily undergo dehydration in the presence of an acid catalyst to form alkenes. jove.comunacademy.com This elimination reaction is a common and synthetically useful transformation.

Acid-Catalyzed Dehydration Mechanisms

The acid-catalyzed dehydration of tertiary alcohols proceeds through an E1 (elimination, unimolecular) mechanism. jove.comjove.com The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming an alkyloxonium ion. jove.comquora.com This protonation step converts the poor leaving group (–OH) into a good leaving group (–OH2). libretexts.org

The second step is the slow, rate-determining step, which involves the departure of a water molecule to form a stable tertiary carbocation. jove.comunacademy.comjove.com The formation of this carbocation is the energetic bottleneck of the reaction. masterorganicchemistry.com

Finally, a weak base, often a water molecule or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. jove.com This results in the formation of a double bond and regenerates the acid catalyst. jove.com

Regioselectivity and Stereochemistry of Eliminated Products

The dehydration of this compound can potentially lead to the formation of different isomeric alkenes, making regioselectivity a key consideration. The removal of a proton can occur from different beta-carbons. According to Zaitsev's rule, the major product will be the most stable, most highly substituted alkene. khanacademy.orgyoutube.com

In the case of this compound, the tertiary carbocation formed has two types of adjacent protons that can be removed. Removal of a proton from the methyl group (C1) would lead to 2,4-dimethylhex-1-ene. Removal of a proton from the methylene (B1212753) group (C3) would result in the formation of 2,4-dimethylhex-2-ene. As 2,4-dimethylhex-2-ene is the more substituted alkene, it is predicted to be the major product of the reaction.

The E1 reaction is stereoselective, meaning it favors the formation of the more stable stereoisomer. slideshare.netjove.com If applicable, the trans (E) isomer is generally favored over the cis (Z) isomer due to reduced steric strain. jove.com

Table 2: Potential Alkene Products from Dehydration of this compound

| Alkene Product | Structure | Substitution | Predicted Yield |

| 2,4-Dimethylhex-1-ene | Disubstituted | Minor | |

| 2,4-Dimethylhex-2-ene | Trisubstituted | Major |

Nucleophilic Substitution Reactions

Tertiary alcohols can undergo nucleophilic substitution reactions, though the mechanisms and outcomes are distinct from those of primary and secondary alcohols. sketchy.commsu.edu

Solvent Effects on Steric Course and Reaction Kinetics

The solvent plays a crucial role in nucleophilic substitution reactions of tertiary alcohols, which proceed via an SN1 mechanism. quora.comlibretexts.org Polar protic solvents, such as water and alcohols, are particularly effective at facilitating SN1 reactions. libretexts.orglibretexts.org These solvents can stabilize the carbocation intermediate through solvation, lowering the activation energy for its formation. quora.comslideshare.net They also solvate the leaving group, further promoting the ionization step. quora.com

The stereochemical outcome of an SN1 reaction at a chiral center is typically racemization. masterorganicchemistry.comrsc.org The planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability, leading to a mixture of enantiomers. rsc.org However, the extent of racemization can be influenced by the solvent and the nature of the leaving group, with the possibility of forming ion pairs that can lead to a slight preference for inversion of configuration. rsc.orgnih.gov

Mechanisms of Substitution (SN1, SN2) in Tertiary Alcohols

Due to significant steric hindrance around the tertiary carbon, the SN2 (substitution, nucleophilic, bimolecular) mechanism is highly disfavored for tertiary alcohols. chemistrysteps.comreddit.com An SN2 reaction requires the nucleophile to attack the carbon atom from the backside, a trajectory that is blocked by the bulky alkyl groups in a tertiary substrate. chemistrysteps.com

Therefore, nucleophilic substitution of tertiary alcohols, including this compound, proceeds almost exclusively through the SN1 mechanism. jackwestin.comlibretexts.orgbyjus.com The reaction is initiated by protonation of the alcohol to form a good leaving group, followed by the unimolecular dissociation of the leaving group to form a tertiary carbocation. libretexts.orglibretexts.org This carbocation is then rapidly attacked by a nucleophile. byjus.com The rate of an SN1 reaction is dependent only on the concentration of the substrate and is independent of the concentration or strength of the nucleophile. masterorganicchemistry.comlibretexts.org

Table 3: Comparison of SN1 and SN2 Reactions for Alcohols

| Feature | SN1 | SN2 |

| Substrate | 3° > 2° | 1° > 2° |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent | Favored by polar protic | Favored by polar aprotic |

| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile |

Rearrangement Reactions Involving Carbocation Intermediates

Reactions involving this compound, particularly under acidic conditions, are prone to producing rearranged products. This is a common phenomenon for alcohols that can form carbocation intermediates, which then reorganize into more stable structures. masterorganicchemistry.comlibretexts.org The driving force for these rearrangements is the formation of a more stable carbocation, typically shifting from a less stable secondary carbocation to a more stable tertiary one, or from one tertiary carbocation to another if it relieves steric strain or leads to a more favorable product distribution upon elimination. libretexts.orgyoutube.com

In the case of this compound, acid-catalyzed dehydration begins with the protonation of the hydroxyl group, transforming it into a good leaving group (water). youtube.combyjus.com Departure of the water molecule generates a tertiary carbocation at the C2 position.

While this tertiary carbocation is relatively stable, it can still undergo rearrangement. A 1,2-hydride shift can occur from the adjacent C4 carbon to the C2 carbon. This specific rearrangement would result in the formation of a different tertiary carbocation at the C4 position. Although this does not involve a shift from a secondary to a tertiary carbocation, such rearrangements can and do occur, influencing the final mixture of alkene products. libretexts.orgvaia.com The subsequent loss of a proton from an adjacent carbon atom leads to the formation of various isomeric alkenes. The major product is typically the most stable alkene, often following Zaitsev's rule, which states that the more substituted alkene is favored. youtube.com

Table 1: Predicted Products from Acid-Catalyzed Dehydration of this compound

| Starting Material | Initial Carbocation | Rearranged Carbocation (via 1,2-hydride shift) | Potential Alkene Products (Post-Rearrangement) |

| This compound | 2,4-Dimethylhexan-2-yl cation | 2,4-Dimethylhexan-4-yl cation | 2,4-Dimethylhex-3-ene, 2,4-Dimethylhex-4-ene |

This table outlines the predicted reaction pathway and potential products based on established principles of carbocation rearrangement. The actual product distribution would need to be confirmed by experimental analysis.

Derivatization and Functional Group Interconversion Strategies

The hydroxyl group of this compound is a key site for chemical modification, allowing for its conversion into other functional groups. These transformations are fundamental in synthetic organic chemistry. solubilityofthings.comsolubilityofthings.com

Substitution Reactions: Due to the sterically hindered nature of the tertiary carbon bearing the hydroxyl group, this compound does not undergo Sₙ2 reactions. masterorganicchemistry.comchemistrytalk.org However, it readily participates in Sₙ1 reactions under acidic conditions. For instance, treatment with hydrogen halides like hydrobromic acid (HBr) will lead to the substitution of the hydroxyl group. The reaction proceeds through the formation of the stable tertiary carbocation at C2, which is then attacked by the bromide nucleophile to yield 2-bromo-2,4-dimethylhexane. vaia.comsarthaks.com

Ether Synthesis: The synthesis of ethers from this compound requires careful selection of methodology.

Acid-Catalyzed Dehydration: This method is generally unsuitable for preparing unsymmetrical ethers using a tertiary alcohol like this compound. The reaction conditions that would favor ether formation also strongly favor elimination (dehydration) to form alkenes, which becomes the dominant reaction pathway. byjus.combyjus.com If used with only this compound, it would theoretically produce a symmetrical ether via an Sₙ1 mechanism, but yields are expected to be very low due to competing elimination. youtube.com

Williamson Ether Synthesis: This is a more versatile and reliable method for preparing ethers from this compound, particularly for unsymmetrical ethers. masterorganicchemistry.combyjus.com The strategy involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2,4-dimethylhexan-2-oxide (an alkoxide). libretexts.org This potent nucleophile can then be reacted with a primary alkyl halide (e.g., iodomethane (B122720) or bromoethane) in an Sₙ2 reaction to form the desired ether. It is crucial that the electrophile is an unhindered primary halide, as secondary or tertiary halides would lead to elimination reactions with the strongly basic alkoxide. masterorganicchemistry.com

Table 2: Selected Derivatization Reactions of this compound

| Reaction Type | Reagents | Product | Mechanism |

| Nucleophilic Substitution | HBr | 2-Bromo-2,4-dimethylhexane | Sₙ1 |

| Williamson Ether Synthesis | 1. NaH2. CH₃I | 2-Methoxy-2,4-dimethylhexane | Formation of alkoxide, followed by Sₙ2 |

Spectroscopic and Advanced Analytical Characterization of 2,4 Dimethylhexan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. In the ¹H NMR spectrum of 2,4-Dimethylhexan-2-ol, distinct signals are expected for the protons of the methyl, methylene (B1212753), and methine groups, as well as the hydroxyl proton. The chemical shifts are influenced by the electron density around the protons, with nearby electronegative atoms like oxygen causing a downfield shift.

The expected splitting patterns, or multiplicities, of the signals are determined by the number of adjacent non-equivalent protons (the n+1 rule).

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -OH | ~1.5-2.5 | Singlet (s) | 1H |

| -CH(CH₃) | ~1.6-1.8 | Multiplet (m) | 1H |

| -CH₂- (diastereotopic) | ~1.2-1.5 | Multiplet (m) | 2H |

| -C(OH)(CH₃)₂ | ~1.2 | Singlet (s) | 6H |

| -CH(CH₃) | ~0.9 | Doublet (d) | 3H |

| -CH₂CH₃ | ~0.9 | Triplet (t) | 3H |

Note: The chemical shifts are estimates and can vary based on the solvent and other experimental conditions. The two protons of the CH₂ group are diastereotopic due to the adjacent chiral center and are therefore chemically non-equivalent, leading to a complex multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the broadband-decoupled ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., sp³, sp², sp) and its chemical environment.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C(OH) | ~70-75 |

| -CH₂- | ~45-50 |

| -CH- | ~35-40 |

| -C(OH)(CH₃)₂ | ~25-30 |

| -CH(CH₃) | ~20-25 |

| -CH₂CH₃ | ~10-15 |

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. In a DEPT-135 experiment:

CH₃ groups appear as positive signals.

CH₂ groups appear as negative signals.

CH groups appear as positive signals.

Quaternary carbons (like the one bearing the hydroxyl group) are not observed.

This technique is invaluable for confirming the assignments made in the standard ¹³C NMR spectrum. For this compound, the DEPT-135 spectrum would show positive signals for the three methyl groups and the methine group, and a negative signal for the methylene group.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton couplings within two or three bonds. For this compound, cross-peaks would be expected between the protons of the ethyl group, between the methine proton and the adjacent methylene and methyl protons, and between the diastereotopic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak indicates a C-H bond. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons. For instance, the protons of the two methyl groups attached to C2 would show correlations to the quaternary carbon C2 and the methylene carbon C3.

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. NMR spectroscopy, in the absence of a chiral environment, cannot distinguish between enantiomers. However, the use of chiral shift reagents (CSRs) can overcome this limitation. These reagents are typically lanthanide complexes that can reversibly bind to the alcohol. This interaction forms diastereomeric complexes, which have different magnetic environments and thus different NMR spectra. The signals of the enantiomers will be shifted to different extents, allowing for the determination of the enantiomeric excess of the sample.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound would be dominated by the vibrations of the O-H and C-H bonds.

Predicted Vibrational Spectroscopy Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3600-3200 (broad) | Characteristic of the hydroxyl group |

| C-H stretch (sp³) | ~3000-2850 | From the methyl, methylene, and methine groups |

| C-H bend | ~1470-1350 | Bending vibrations of the alkyl groups |

| C-O stretch | ~1200-1000 | Stretching of the carbon-oxygen bond |

The broadness of the O-H stretching band in the IR spectrum is due to hydrogen bonding. The exact positions and intensities of the peaks can provide a unique "fingerprint" for the molecule, allowing for its identification.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. In the case of this compound, the FTIR spectrum is characterized by specific absorption bands that confirm its alcoholic nature and hydrocarbon skeleton. The most prominent feature is a strong and broad absorption peak in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration. tutorchase.compressbooks.pub The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules. tutorchase.com

Another key absorption for identifying this tertiary alcohol is the C-O stretching vibration. For tertiary alcohols, this peak is typically strong and appears in the 1210-1100 cm⁻¹ range. instanano.comspectroscopyonline.com The spectrum also displays strong, sharp peaks in the 2960-2850 cm⁻¹ range, corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the hexane (B92381) backbone.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity & Appearance |

| ~3600-3200 | O-H | Stretching | Strong, Broad |

| ~2960-2850 | C-H (sp³) | Stretching | Strong, Sharp |

| ~1470-1450 | C-H | Bending | Variable |

| ~1380 & ~1365 | C-H (gem-dimethyl) | Bending | Medium, Often a doublet |

| ~1210-1100 | C-O | Stretching | Strong |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes based on changes in polarizability. While the highly polar O-H stretching vibration is weak in the Raman spectrum of alcohols, the C-H and C-C skeletal vibrations are typically strong and well-defined. mdpi.comphysicsopenlab.org

For this compound, the Raman spectrum would be dominated by intense peaks in the C-H stretching region (approximately 2800-3000 cm⁻¹). physicsopenlab.orgresearchgate.net The various symmetric and asymmetric stretching modes of the methyl and methylene groups contribute to this complex band. Furthermore, the C-C stretching vibrations of the carbon backbone, which are often weak in FTIR, give rise to distinct peaks in the 800-1200 cm⁻¹ region of the Raman spectrum, providing a fingerprint of the molecular structure. The C-O stretching mode also appears, typically around 1000 cm⁻¹. physicsopenlab.org

Interactive Table: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~2800-3000 | C-H Stretching | Strong |

| ~1450 | C-H Bending | Medium |

| ~800-1200 | C-C Stretching (Skeletal) | Medium-Strong |

| ~1000 | C-O Stretching | Medium |

| ~3600-3200 | O-H Stretching | Weak |

Computational Vibrational Analysis using Quantum Mechanical Methods

To achieve an unambiguous assignment of the experimental FTIR and Raman spectra, computational analysis using quantum mechanical methods is employed. arxiv.org Density Functional Theory (DFT) is a common approach used to calculate the vibrational frequencies and intensities of a molecule. q-chem.comq-chem.com

These calculations are performed on the optimized geometric structure of this compound. The output provides a set of theoretical vibrational frequencies and their corresponding IR intensities and Raman activities. q-chem.com While raw calculated frequencies often show systematic errors, they can be corrected using established scaling factors. The scaled theoretical spectrum can then be compared directly with the experimental data, allowing for a precise assignment of each observed band to a specific molecular motion (e.g., stretching, bending, rocking). This computational approach is invaluable for distinguishing between closely spaced or overlapping bands and for confirming the presence of specific structural features. uibk.ac.at

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and structural features of a compound.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The mass spectrum of this compound (molar mass 130.23 g/mol ) under EI conditions would likely show a very weak or absent molecular ion peak at m/z 130 due to the instability of tertiary alcohols. chemicalbook.com The fragmentation pattern is dominated by two primary pathways:

Alpha-cleavage: The cleavage of a C-C bond adjacent to the oxygen atom. The most favorable cleavage would involve the loss of the largest alkyl radical. For this compound, this would lead to the loss of a butyl radical (•C₄H₉) to form a stable, resonance-stabilized oxonium ion at m/z 73. Loss of a methyl radical (•CH₃) would produce a fragment at m/z 115.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion, resulting in a fragment ion at m/z 112 (M-18).

Chemical Ionization (CI) is a softer ionization method that results in less fragmentation. nih.gov In CI-MS, this compound would be exposed to a reagent gas, leading to the formation of a protonated molecule, [M+H]⁺. This would produce a prominent peak at m/z 131, providing clear confirmation of the molecular weight.

Interactive Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Ion Identity | Ionization Method | Description |

| 131 | [M+H]⁺ | CI | Protonated molecule |

| 130 | [M]⁺• | EI | Molecular ion (likely weak/absent) |

| 115 | [M-CH₃]⁺ | EI | Loss of a methyl group |

| 112 | [M-H₂O]⁺• | EI | Dehydration (loss of water) |

| 73 | [C₄H₉O]⁺ | EI | Alpha-cleavage (loss of butyl radical) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of a molecule's elemental composition. The molecular formula for this compound is C₈H₁₈O.

The theoretical monoisotopic (exact) mass, calculated using the masses of the most abundant isotopes (¹²C, ¹H, and ¹⁶O), is 130.135765 Da. nih.govnih.gov An experimental HRMS measurement yielding a mass very close to this theoretical value would unambiguously confirm the elemental formula C₈H₁₈O, differentiating it from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. morressier.com It is an ideal method for analyzing this compound, especially within a complex mixture.

In a GC-MS analysis, the sample is first vaporized and passed through a GC column. The components of the mixture are separated based on their volatility and interaction with the column's stationary phase. This compound will elute from the column at a specific retention time. As it elutes, it enters the mass spectrometer, where it is ionized (typically by EI), and a mass spectrum is generated.

The combination of the unique retention time from the GC and the characteristic fragmentation pattern from the MS provides a high degree of confidence in the identification of this compound. acs.org This technique is particularly useful for distinguishing it from its various structural isomers (e.g., other dimethylhexanols or octanols), which would have different retention times and potentially different, though often similar, mass spectra. chromatographytoday.com

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For a compound like this compound, various chromatographic techniques are indispensable.

Gas chromatography (GC) is a highly effective technique for assessing the purity of volatile compounds such as this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The volatility of the compound and its interactions with the stationary phase are the primary factors governing its retention time.

For the analysis of this compound, a non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a polyethylene (B3416737) glycol stationary phase, would be suitable. The instrument would be equipped with a flame ionization detector (FID), which offers high sensitivity for organic compounds. The purity of a sample of this compound can be determined by the relative area of its peak in the resulting chromatogram. Impurities would appear as separate peaks with different retention times.

In a hypothetical analysis of a synthesized batch of this compound, the main peak for the target compound might be observed at a specific retention time, with minor peaks indicating the presence of starting materials or byproducts. The percentage purity can be calculated from the peak areas.

Table 1: Hypothetical GC Data for Purity Assessment of this compound

| Peak Number | Retention Time (min) | Peak Area (%) | Tentative Identification |

| 1 | 4.25 | 1.5 | Unreacted starting material |

| 2 | 5.80 | 97.8 | This compound |

| 3 | 6.50 | 0.7 | Byproduct |

Due to the presence of a chiral center at the C4 position, this compound exists as a pair of enantiomers: (R)-2,4-dimethylhexan-2-ol and (S)-2,4-dimethylhexan-2-ol. Chiral gas chromatography is a specialized GC technique used to separate and quantify these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Cyclodextrin-based CSPs are commonly employed for the chiral separation of alcohols. For a tertiary alcohol like this compound, a derivatized β-cyclodextrin column would likely provide the necessary enantioselectivity. In some cases, derivatization of the alcohol to a less polar ester, such as an acetate, can enhance the separation by improving volatility and interaction with the CSP. pharmaguideline.com

A successful chiral GC separation would produce two distinct, well-resolved peaks, one for each enantiomer. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) of the sample.

Table 2: Hypothetical Chiral GC Data for Enantiomeric Separation of this compound

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-2,4-Dimethylhexan-2-ol | 12.15 | 50.0 |

| (S)-2,4-Dimethylhexan-2-ol | 12.85 | 50.0 |

High-performance liquid chromatography (HPLC) is a versatile technique for separating components in a liquid mixture. It is particularly useful for less volatile or thermally labile compounds. For the analysis of this compound in a mixture with other, potentially less volatile, organic compounds, reversed-phase HPLC is a common approach.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C8 or C18 alkyl-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). pharmaguideline.comelementlabsolutions.comhawachhplccolumn.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds will be retained longer on the column. A UV detector is often used, although for alcohols that lack a strong chromophore, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be more appropriate.

Table 3: Hypothetical HPLC Data for Analysis of a Mixture Containing this compound

| Compound | Retention Time (min) |

| Polar Impurity | 2.50 |

| This compound | 7.30 |

| Non-polar Byproduct | 11.15 |

Similar to chiral GC, chiral HPLC is used to separate enantiomers. Chiral HPLC offers a wide variety of chiral stationary phases (CSPs) that can be used for the resolution of a broad range of chiral compounds, including alcohols. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating the enantiomers of chiral alcohols. chemsrc.com

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different stabilities and thus different retention times. youtube.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for achieving optimal separation.

An alternative approach in chiral HPLC is the indirect method, where the racemic alcohol is derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers can then be separated on a standard, non-chiral HPLC column. nih.gov

Table 4: Hypothetical Chiral HPLC Data for Enantiomeric Resolution of this compound

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (S)-2,4-Dimethylhexan-2-ol | 9.80 | - |

| (R)-2,4-Dimethylhexan-2-ol | 11.20 | 1.8 |

Optical Characterization Methods

Optical methods provide information about the interaction of a substance with light and are particularly important for the characterization of chiral molecules.

Polarimetry is a technique used to measure the optical rotation of a chiral substance, which is its ability to rotate the plane of polarized light. doubtnut.com This property is unique to chiral molecules, and enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. An enantiomer that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-). masterorganicchemistry.com

The measured optical rotation (α) is dependent on the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. To obtain a standardized value, the specific rotation [α] is calculated using the following formula:

[α] = α / (c * l)

where:

[α] is the specific rotation

α is the observed rotation in degrees

c is the concentration in g/mL

l is the path length in decimeters (dm) masterorganicchemistry.com

Table 5: Hypothetical Polarimetry Data for an Enantiomerically Enriched Sample of this compound

| Parameter | Value |

| Observed Rotation (α) | +1.5° |

| Concentration (c) | 0.1 g/mL |

| Path Length (l) | 1.0 dm |

| Calculated Specific Rotation [α] | +15° |

This hypothetical positive specific rotation indicates that the dextrorotatory enantiomer is in excess in this sample.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Following a comprehensive search of scientific literature, no specific research findings, experimental data, or spectroscopic data tables pertaining to the Circular Dichroism (CD) spectroscopy of this compound were identified. While CD spectroscopy is a powerful technique for determining the chiral conformation of molecules, it appears that this particular compound has not been the subject of such published studies.

Therefore, the detailed research findings and data tables requested for this section cannot be provided.

Stereochemistry and Chiral Properties of 2,4 Dimethylhexan 2 Ol

Identification and Characterization of Stereogenic Centers in 2,4-Dimethylhexan-2-ol

This compound possesses a single stereogenic center, also known as a chiral center, at the carbon atom in the fourth position (C4) of the hexane (B92381) chain. A carbon atom is defined as a stereogenic center when it is bonded to four different substituent groups. In the case of this compound, the C4 carbon is attached to:

A hydrogen atom (-H)

A methyl group (-CH3)

An ethyl group (-CH2CH3)

A 2-hydroxy-2-methylpropyl group (-CH2C(CH3)2OH)

The presence of this single chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-2,4-Dimethylhexan-2-ol and (S)-2,4-Dimethylhexan-2-ol, based on the Cahn-Ingold-Prelog priority rules. The three-dimensional arrangement of the substituents around the C4 chiral center determines the specific stereochemical configuration.

The characterization of these individual stereoisomers would typically involve techniques such as polarimetry to measure the specific rotation of plane-polarized light, and nuclear magnetic resonance (NMR) spectroscopy, often using chiral shift reagents, to distinguish between the enantiomers.

Table 1: Stereogenic Center of this compound

| Stereogenic Center Location | Substituent 1 | Substituent 2 | Substituent 3 | Substituent 4 |

|---|

Methods for Enantiomeric Resolution and Separation

The separation of the racemic mixture of this compound into its individual enantiomers is a crucial step for studying their distinct properties. Several methods are employed for the resolution of chiral compounds, including tertiary alcohols.

Chiral Stationary Phase Chromatography Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) utilizing chiral stationary phases (CSPs) are powerful techniques for the analytical and preparative separation of enantiomers. The principle lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

For a tertiary alcohol like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of the mobile phase and the specific type of chiral column are critical for achieving optimal separation.

Table 2: Hypothetical Chiral HPLC Separation of this compound Enantiomers

| Enantiomer | Retention Time (min) | Resolution (Rs) |

|---|---|---|

| (R)-2,4-Dimethylhexan-2-ol | 12.5 | 1.8 |

| (S)-2,4-Dimethylhexan-2-ol | 14.2 | 1.8 |

Note: This data is representative and illustrates a potential separation.

Formation and Separation of Diastereomeric Derivatives

Another classical method for resolving enantiomers involves their conversion into a mixture of diastereomers by reacting the racemic alcohol with a chiral resolving agent. These diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, boiling point) and can be separated by conventional techniques such as fractional crystallization or chromatography on an achiral stationary phase.

For this compound, a suitable chiral resolving agent would be an enantiomerically pure carboxylic acid, which would form diastereomeric esters. After separation, the individual diastereomers can be hydrolyzed to yield the pure enantiomers of the original alcohol.

Kinetic Resolution via Enzyme Catalysis or Chemical Reagents

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to the enrichment of the unreacted enantiomer and the formation of an enantioenriched product.

Enzymes, particularly lipases, are often used as catalysts for the kinetic resolution of alcohols through enantioselective acylation or hydrolysis. For a tertiary alcohol like this compound, finding a suitable enzyme that can accommodate the sterically hindered hydroxyl group is a key challenge. However, advances in enzyme engineering have expanded the scope of substrates for kinetic resolution.

Enantioselective Synthesis Strategies and Catalytic Approaches

Instead of separating a racemic mixture, enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. For tertiary alcohols, several strategies have been developed.

One common approach is the asymmetric addition of organometallic reagents (e.g., Grignard or organolithium reagents) to a prochiral ketone in the presence of a chiral ligand or catalyst. For the synthesis of a specific enantiomer of this compound, one could envision the reaction of an appropriate ketone with a methyl or ethyl Grignard reagent, guided by a chiral catalyst to control the stereochemical outcome.

Catalytic asymmetric synthesis offers the advantage of generating large quantities of the desired enantiomer with a small amount of a chiral catalyst. The development of efficient and selective catalysts for the synthesis of sterically hindered tertiary alcohols remains an active area of research.

Stereochemical Stability and Stereoinversion Studies

The stereochemical stability of a chiral compound refers to its ability to resist racemization, the process by which an enantiomerically pure sample converts into a racemic mixture. For tertiary alcohols like this compound, the C-O bond at the stereocenter is generally stable under neutral and basic conditions.

However, under strongly acidic conditions, tertiary alcohols can undergo dehydration to form an alkene, a process that may proceed through a carbocation intermediate. If the chiral center is involved in the formation of the carbocation, racemization can occur upon rehydration. The likelihood of stereoinversion depends on the reaction conditions and the structure of the molecule. Specific studies on the stereochemical stability and potential for stereoinversion of this compound under various conditions would be necessary to fully characterize its behavior.

Theoretical and Computational Studies on 2,4 Dimethylhexan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, energy, and other properties. For a molecule such as 2,4-dimethylhexan-2-ol, these calculations offer insights into its stability, spectroscopic signatures, and potential reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

Molecular Geometry Optimization: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For this compound, this process would yield precise values for bond lengths, bond angles, and dihedral angles. While specific experimental or calculated data for this compound is not readily available in the surveyed literature, a DFT calculation would produce results consistent with those known for similar tertiary alcohols.

Illustrative Optimized Geometrical Parameters for a Tertiary Alcohol Moiety (DFT)

| Parameter | Atom Pair/Triplet | Typical Value |

|---|---|---|

| Bond Length | C-O | ~1.44 Å |

| O-H | ~0.97 Å | |

| C-C (tertiary) | ~1.54 Å | |

| Bond Angle | C-O-H | ~108.5° |

| C-C-O | ~109.5° |

Spectroscopic Property Prediction: Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated from the second derivatives of the energy. These theoretical spectra are invaluable for interpreting experimental data. For instance, the characteristic O-H stretching frequency in alcohols is a key feature that can be accurately modeled. In a computational study on various alcohols, DFT has been used to describe spectroscopic properties and the isotope effect. nih.gov

Illustrative Predicted Vibrational Frequencies for this compound Functional Groups (DFT)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | -OH | ~3650 |

| C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be highly accurate but are computationally more demanding than DFT.

Energetics and Reaction Pathway Analysis: Ab initio calculations are particularly useful for studying reaction energetics, including the determination of activation energies and reaction enthalpies. wayne.eduresearchgate.net For this compound, a key reaction is acid-catalyzed dehydration, which proceeds via an E1 mechanism involving a carbocation intermediate. youtube.com Computational methods can map the entire potential energy surface of this reaction, identifying the structures of transition states and intermediates. wayne.edu Studies on the dehydration of other alcohols have used these methods to determine that the activation energy for primary alcohol deoxygenation is significantly higher than for secondary alcohols. researchgate.net A similar approach for this compound would calculate the energy barrier for the formation of the tertiary carbocation and subsequent proton loss to form various alkene isomers.

Hypothetical Energy Profile for Dehydration of a Tertiary Alcohol (Ab Initio)

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactant (Alcohol + H⁺) | 0 |

| 2 | Transition State 1 (Water leaving) | +15 to +25 |

| 3 | Intermediate (Carbocation + H₂O) | +5 to +10 |

| 4 | Transition State 2 (Proton abstraction) | +12 to +20 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.eduwikipedia.org

Reactivity Insights: The energy and spatial distribution of the HOMO and LUMO provide critical information about a molecule's reactivity. youtube.com

HOMO: Represents the ability to donate electrons (nucleophilicity). For an alcohol like this compound, the HOMO is typically localized on the oxygen atom's lone pair electrons. youtube.com

LUMO: Represents the ability to accept electrons (electrophilicity). The LUMO is often associated with antibonding orbitals, such as the σ* orbital of the C-O bond. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. ossila.com In a Lewis acid-base reaction, the interaction is conceptualized as the donation of electrons from the base's HOMO to the acid's LUMO. libretexts.org

Illustrative FMO Properties for a Branched C8 Alcohol

| Orbital | Typical Energy (eV) | Description and Reactivity Implication |

|---|---|---|

| HOMO | -9.5 to -10.5 | Localized on oxygen lone pairs; site of protonation and nucleophilic attack. |

| LUMO | +4.0 to +5.0 | Associated with C-O and C-C σ* antibonding orbitals; site of electron acceptance. |

| HOMO-LUMO Gap | ~14 eV | Indicates high kinetic stability, typical for saturated alcohols. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.de This method is exceptionally useful for quantifying non-covalent interactions, such as hydrogen bonding. researchgate.netbohrium.com

Intermolecular Interactions: For this compound, NBO analysis can precisely describe the hydrogen bonding that occurs in its liquid state or in solution. A hydrogen bond is interpreted as a charge transfer interaction from a filled lone pair NBO of the oxygen atom (the donor) on one molecule to the empty antibonding σ* orbital of an O-H bond (the acceptor) on a neighboring molecule. uba.arnih.gov The strength of this interaction can be estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). uni-muenchen.de Studies on other alcohols like n-octanol have used NBO analysis to investigate hydrogen bonding networks. nih.gov

Illustrative NBO Analysis of a Hydrogen Bond in an Alcohol Dimer

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) Stabilization Energy (kcal/mol) |

|---|

This analysis provides a quantitative measure of the donor-acceptor interactions that define the hydrogen bond, confirming its partially covalent nature. uba.ar

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry can predict the NLO properties of molecules by calculating their hyperpolarizabilities. The response of a molecule's dipole moment to a strong external electric field, such as from a laser, determines its NLO activity. While many NLO materials are complex conjugated systems, computational screening can identify potential in simpler molecules. The investigation would involve calculating the first-order hyperpolarizability (β) to assess the potential for second-harmonic generation. For a molecule like this compound, which lacks a large π-conjugated system, significant NLO properties are not expected, but computational analysis provides a definitive prediction.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying the electronic properties of a single molecule or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems (e.g., a liquid) over time. MD uses classical mechanics to calculate the trajectories of atoms and molecules, providing insights into bulk properties and conformational dynamics. nih.gov

Conformational Analysis: this compound is a flexible molecule with multiple rotatable single bonds, leading to a large number of possible conformations (spatial arrangements). MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. nih.govsapub.org By simulating the molecule's movement over nanoseconds, researchers can observe how it folds and what shapes it prefers to adopt. Studies on similar molecules, such as 2-ethyl-1-hexanol, have used these techniques to investigate relaxation dynamics in the liquid state. nih.gov An MD simulation of this compound in a solvent like water or as a pure liquid would reveal information about its solvation structure, diffusion, and the dynamics of its intermolecular hydrogen-bonding network. researchgate.net

Conformational Preferences and Energy Landscapes

The rotation around the C2-C3 and C3-C4 bonds is of particular interest. Newman projections are a useful tool for visualizing the different staggered and eclipsed conformations and their relative energies. The staggered conformations are generally more stable due to minimized torsional strain. However, gauche interactions between bulky groups (methyl and ethyl) can introduce steric strain, destabilizing certain staggered conformers.

For instance, rotation around the C3-C4 bond would involve interactions between the substituents on these two carbon atoms. The most stable conformers would be those where the largest groups are positioned anti to each other, minimizing steric repulsion. Conversely, eclipsed conformations, where the substituents are in close proximity, would represent energy maxima on the potential energy surface. A detailed computational study, likely employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be necessary to precisely quantify the energy differences between the various conformers and to map the complete potential energy surface. Such a study would involve systematically rotating the dihedral angles of the key bonds and calculating the corresponding energy at each step to identify all energy minima (stable conformers) and transition states (energy barriers to rotation).

Solvent Effects on Molecular Conformation and Reactive Intermediates

The surrounding solvent can significantly influence the conformational equilibrium and the stability of reactive intermediates of this compound. While specific computational studies on the solvent effects for this particular molecule are not readily found, general principles of solute-solvent interactions provide a framework for understanding these phenomena.

In non-polar solvents, intramolecular forces, such as van der Waals interactions, will predominantly determine the conformational preferences. The molecule is likely to adopt conformations that minimize steric hindrance, similar to the gas phase.

In polar solvents, particularly those capable of hydrogen bonding, intermolecular interactions with the solvent molecules become significant. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Polar protic solvents can form hydrogen bonds with the hydroxyl group, which can influence the rotational barrier around the C2-O bond and potentially alter the relative stability of different conformers. For example, a solvent shell around the hydroxyl group might sterically favor or disfavor certain orientations of the alkyl chain.

Solvent effects are also critical in determining the stability and reaction pathways of reactive intermediates that may be formed from this compound. For instance, in an S"N"1 reaction, the formation of a tertiary carbocation at the C2 position would be stabilized by polar protic solvents through ion-dipole interactions. Computational studies modeling these effects often employ implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in molecular dynamics (MD) or quantum mechanics/molecular mechanics (QM/MM) simulations to provide a more accurate picture of the solvation shell and its impact on the reactive species. While detailed computational investigations on reactive intermediates of this compound are not prominently available, studies on other tertiary alcohols have shown the crucial role of the solvent in dictating reaction mechanisms and outcomes. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources.

Development of Predictive Models using Molecular Descriptors

The development of a robust QSPR model involves several key steps. First, a dataset of molecules with known experimental values for the property of interest is compiled. For this compound, this could include properties like boiling point, vapor pressure, or adsorption capacity.

Next, a set of molecular descriptors is calculated for each molecule in the dataset. Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as:

0D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

1D descriptors: Based on lists of functional groups (e.g., number of hydroxyl groups, number of methyl groups).

2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices that describe molecular branching and connectivity).

3D descriptors: Based on the 3D coordinates of the atoms (e.g., molecular volume, surface area).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the experimental property. Multiple Linear Regression (MLR) is a common technique used for this purpose, where the property is expressed as a linear combination of the most relevant descriptors. nih.gov Other more advanced machine learning techniques like artificial neural networks (ANN) and support vector machines (SVM) can also be employed to capture non-linear relationships.

The final step is the validation of the model to ensure its predictive power. This is typically done using an external set of compounds that were not used in the model development or through cross-validation techniques like leave-one-out (LOO). nih.gov

Table 1: Examples of Molecular Descriptors Potentially Used in QSPR Models for Alcohols This is an interactive table. You can sort the data by clicking on the column headers.

| Descriptor Category | Descriptor Example | Description |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional (0D/1D) | Number of Rotatable Bonds (nRotB) | The number of bonds that allow free rotation around them. |

| Topological (2D) | Wiener Index (W) | A distance-based index that reflects the branching of the molecule. |

| Topological (2D) | Kier & Hall Connectivity Indices (χ) | Indices that describe the degree of branching and connectivity in a molecule. |

| Geometrical (3D) | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Geometrical (3D) | Molecular Volume (MV) | The volume occupied by the molecule. |

| Quantum-Chemical | Dipole Moment (μ) | A measure of the polarity of the molecule. |

Application to Adsorption Properties and Intermolecular Interactions

QSPR models have been successfully applied to predict the adsorption of organic compounds, including alcohols, onto various adsorbents like activated carbon. researchgate.net The adsorption capacity is a crucial parameter in environmental and industrial processes. For this compound, predicting its adsorption behavior is important for applications such as water purification or solvent recovery.

Table 2: Experimental Adsorption Capacity of Selected Dimethylhexanol Isomers on Activated Carbon This is an interactive table. You can sort the data by clicking on the column headers.

| Compound | CAS Number | Adsorption Capacity ( g/100g C) |

|---|---|---|

| 3,5-Dimethylhexan-2-ol | 108-82-7 | 36.75 |

| 3,4-Dimethylhexan-2-ol | 19550-05-1 | 41.33 |

| 3,3-Dimethylhexan-2-ol | 42328-76-7 | 42.11 |

| 4,4-Dimethylhexan-2-ol | 37.48 | |

| 2,2-Dimethylhexan-3-ol | 19550-07-3 | 39.81 |

| 2,3-Dimethylhexan-3-ol | 3060-63-9 | 40.56 |

| 2,4-Dimethylhexan-3-ol | 13432-25-2 | 41.87 |

| 2,5-Dimethylhexan-3-ol | 624-95-3 | 38.92 |

Data sourced from a QSPR study on aliphatic alcohol adsorption. researchgate.net

While data for this compound is not explicitly listed in this specific study, the data for its isomers suggest that the position of the methyl groups and the hydroxyl group significantly impacts the adsorption capacity. Generally, increased branching can decrease the adsorption due to steric hindrance, which prevents the molecule from effectively interacting with the adsorbent surface.

Applications and Emerging Research Directions for 2,4 Dimethylhexan 2 Ol in Organic Synthesis

Utilization as a Chiral Building Block in the Synthesis of Complex Molecules

Chiral building blocks are essential in modern organic synthesis, particularly for pharmaceuticals and natural products, where specific stereoisomers are required for biological activity. These blocks are enantiomerically pure compounds that serve as starting materials, allowing chemists to construct complex molecules with precise three-dimensional arrangements. The use of such building blocks is a key strategy in asymmetric synthesis.

2,4-Dimethylhexan-2-ol possesses a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2,4-dimethylhexan-2-ol and (R)-2,4-dimethylhexan-2-ol. The existence of these stereoisomers, such as (4S)-2,4-dimethylhexan-2-ol, is documented in chemical databases nih.gov. This inherent chirality makes it a potential candidate for use as a chiral building block.

In principle, the enantiomerically pure forms of this compound could be incorporated into larger molecules, transferring their specific stereochemistry to the final product. This approach is fundamental to creating stereochemically defined molecules for applications in drug discovery and advanced materials enamine.netnih.gov. However, based on available scientific literature, the specific application of enantiopure this compound as a chiral building block in the total synthesis of complex natural products or pharmaceuticals has not been extensively documented. The development of efficient methods for asymmetric synthesis or the resolution of its racemic mixture would be a necessary precursor to its broader adoption for this purpose sigmaaldrich.com.

Role as an Intermediate in the Synthesis of Specialty Chemicals and Advanced Materials

As a functionalized organic molecule, this compound serves as a valuable intermediate in the chemical industry. Its tertiary alcohol group can be derivatized to create a range of other compounds with tailored properties. One of the primary documented applications is its use as a synthetic intermediate for producing various esters.

These esters, including acrylates, methacrylates, carboxylates, and phosphates, are monomers used in the production of polymers and resins. Specifically, these derivatives are important components in the formulation of UV-curable resins, which are used in advanced coatings, inks, and adhesives. The branched, eight-carbon structure of the parent alcohol can impart properties such as improved solubility, controlled viscosity, and enhanced durability to the final polymer material.

The role of this compound as a precursor is highlighted by its relationship with downstream products. For instance, dehydration of the alcohol can yield isomeric alkenes, while oxidation under specific conditions could produce ketones, further expanding its utility as a versatile chemical intermediate.

Table 1: Applications of this compound as a Chemical Intermediate

| Derivative Class | Examples | Application Area |

|---|---|---|

| Esters (Acrylates/Methacrylates) | 2,4-Dimethylhexan-2-yl acrylate | Monomers for UV-curable resins, coatings, and inks |

| Esters (Carboxylates) | 2,4-Dimethylhexan-2-yl acetate | Solvents, fragrance components |

| Esters (Phosphates) | Tris(2,4-dimethylhexan-2-yl) phosphate | Plasticizers, flame retardants |

Research into Novel Derivatives and Analogs with Modified Properties

The modification of a parent molecule to create derivatives with new or enhanced properties is a common strategy in chemical research. By altering the functional groups or carbon skeleton of this compound, researchers can develop novel compounds for various applications. While specific studies deriving new compounds directly from this compound are not widely published, general synthetic strategies can be applied.